N-propenylsuccinimide
Description
N-Propenylsuccinimide is an N-substituted succinimide derivative characterized by a propenyl (CH₂=CH-CH₂-) group attached to the nitrogen atom of the succinimide core (Fig. 1). The succinimide scaffold, a five-membered cyclic imide derived from succinic acid, is widely utilized in organic synthesis, polymer chemistry, and bioconjugation. The propenyl substituent introduces an alkenyl functional group, which may enhance reactivity in polymerization or addition reactions.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-prop-1-enylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H9NO2/c1-2-5-8-6(9)3-4-7(8)10/h2,5H,3-4H2,1H3 |
InChI Key |
ILJLKOYRVKQUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN1C(=O)CCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
N-Substituted succinimides exhibit diverse chemical behaviors depending on their substituents. Below is a comparative analysis of key derivatives:
N-Hydroxysuccinimide (NHS)
- Substituent : Hydroxyl (-OH).
- Molecular Weight : 115.09 g/mol .
- Applications :
- Reactivity : Hydrophilic due to the hydroxyl group, enabling solubility in polar solvents.
N-Iodosuccinimide (NIS)
- Substituent : Iodo (-I).
- Molecular Weight : 224.98 g/mol.
- Applications :
N-Phenylsuccinimide
- Substituent : Phenyl (-C₆H₅).
- Molecular Weight : 175.17 g/mol .
- Applications: Monomer for polyimides and high-performance polymers .
- Reactivity : Aromatic ring stabilizes the imide structure, reducing hydrolysis susceptibility.
N-Sulfenylsuccinimide
- Substituent : Sulfenyl (-S-R).
- Applications :
- Reactivity : Sulfur-based groups facilitate nucleophilic attacks, enabling regioselective transformations .
N-Propenylsuccinimide
- Substituent : Propenyl (-CH₂-CH=CH₂).
- Molecular Weight : ~153.16 g/mol (calculated).
- Inferred Applications: Potential monomer for cross-linked polymers via radical polymerization (analogous to maleimide derivatives) . May participate in Michael addition or Diels-Alder reactions due to the α,β-unsaturated bond.
- Reactivity : Alkenyl group increases hydrophobicity and enables covalent bonding with thiols or amines.
Comparative Data Table
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